ethyl 4-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylate
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Description
“Ethyl 4-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, and more. Unfortunately, the specific physical and chemical properties for “this compound” are not available in the retrieved resources .Scientific Research Applications
Synthesis and Biological Activity
Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates have been synthesized and explored for their antimicrobial, antilipase, and antiurease activities. Some derivatives exhibited moderate to good antimicrobial activity against various microorganisms, highlighting their potential as antimicrobial agents. Additionally, certain compounds showed antiurease and antilipase activities, indicating their possible use in addressing related health conditions (Başoğlu et al., 2013).
In another study, 1,2,4-Triazole derivatives containing a piperazine nucleus were synthesized and screened for their antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. The investigation revealed promising results, particularly in enzyme inhibitory potentials validated through molecular docking, suggesting these compounds' significant biological potentials (Mermer et al., 2018).
Antitumor Activity
A novel series of 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group were synthesized and showed excellent inhibitory activity against CDC25B, a target for cancer therapy. The anti-tumor activity of these compounds suggests their utility in developing new cancer treatments (Ding et al., 2016).
Properties
IUPAC Name |
ethyl 4-[1-(3-fluorophenyl)triazole-4-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O3/c1-2-25-16(24)21-8-6-20(7-9-21)15(23)14-11-22(19-18-14)13-5-3-4-12(17)10-13/h3-5,10-11H,2,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJSPUMQRBMMLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CN(N=N2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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